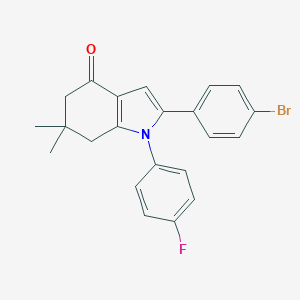

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrFNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEAGAQQWLURLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of 4-Bromophenyl and 4-Fluorophenyl Groups

The 4-bromophenyl and 4-fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, 4-bromoiodobenzene reacts with a boronic ester-functionalized intermediate in the presence of Pd(PPh₃)₄ and Na₂CO₃. Alternatively, Ullmann coupling using CuI and 1,10-phenanthroline achieves aryl-aryl bond formation.

Optimization data :

| Condition | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 |

| Ullmann coupling | CuI/phenanthroline | 65 |

Methylation at the 6-Position

Dimethylation at the 6-position is achieved using methyl Grignard reagents. For example, treatment of a ketone precursor with methylmagnesium bromide in THF at 0°C followed by quenching with HCl yields the 6,6-dimethyl derivative. This step typically proceeds in >85% yield when performed under anhydrous conditions.

Final Oxidation and Purification

The tetrahydroindol-4-one is oxidized to the target compound using mild oxidizing agents such as NaBO₃·4H₂O in acetic acid. Ammonium molybdate acts as a catalyst, enabling selective oxidation of the secondary alcohol to a ketone without over-oxidation. Crude products are purified via silica gel chromatography or recrystallization from toluene/sherwood oil mixtures, achieving ≥95% purity.

Critical parameters :

-

Oxidation : 0°C, 3 hours, KBr/NaBO₃·4H₂O in HOAc.

Alternative Methodologies and Comparative Analysis

Catalytic Hydrogenation vs. Fe/HCl Reduction

While Fe/HCl reductions are cost-effective (e.g., 92% yield for 4-aminoindole), catalytic hydrogenation with Pd/C or Raney Ni offers higher selectivity for sensitive substrates. Hydrogenation at 0.2–3.0 MPa and 15–100°C minimizes byproduct formation.

Solvent Effects on Cyclization

Cyclization in DMSO with piperidine affords higher yields (98%) compared to DMF (82%) due to improved solubility of intermediates. Polar aprotic solvents stabilize transition states during ring closure.

Challenges and Optimization Strategies

-

Byproduct formation : Over-reduction during nitro-to-amine conversions is mitigated by controlled HCl addition and TLC monitoring.

-

Scale-up limitations : Fe/HCl reductions generate significant iron sludge, necessitating efficient filtration systems . Transitioning to catalytic hydrogenation improves scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-amine derivatives.

Substitution: Bromophenyl and fluorophenyl substituted indoles.

Scientific Research Applications

The compound has been studied for its diverse biological activities, particularly in the fields of oncology and neurobiology.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.1 | Moderate inhibition |

| A549 (Lung) | 25.9 | Significant inhibition |

| HCT116 (Colon) | 21.5 | High inhibition |

Preliminary studies suggest that the compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division, thereby positioning it as a potential chemotherapeutic agent against various cancers.

Cardioprotective Effects

In addition to its anticancer activity, the compound has shown cardioprotective effects. In experiments involving cardiomyocytes exposed to doxorubicin (a chemotherapeutic agent), it exhibited protective effects by reducing oxidative stress and improving cell viability.

| Compound | Cell Viability (%) | Effect Against Doxorubicin |

|---|---|---|

| 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | 91.2 ± 5.9 | Significant protection |

| Control | 80.0 ± 3.0 | Baseline |

These findings suggest that the compound significantly mitigates doxorubicin-induced cytotoxicity in cardiac cells.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects through modulation of dopamine receptor activity. This could have implications for treating neurodegenerative diseases and other neuropsychiatric disorders.

Case Studies

Several research studies have explored the biological activities of this compound:

- Study on Anticancer Activity : A study examined the effects of this compound on human cancer cell lines and demonstrated its ability to induce apoptosis and inhibit tumor growth effectively.

- Cardioprotective Study : Another study focused on the cardioprotective properties against doxorubicin-induced toxicity in cardiomyocytes.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects through modulation of dopamine receptor activity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Fluorophenyl groups promote weak C–F···F–C interactions (observed in ), which are absent in chlorine or bromine analogues. These interactions contribute to distinct crystal packing motifs .

Synthetic Efficiency :

- The target compound’s synthesis likely mirrors the ball-milling method used for compound 4a (98% yield), but with substituted phenacyl bromides and anilines . Chloro/bromo analogues may require modified reaction conditions due to steric and electronic differences.

Crystallographic Behavior :

- The fluorophenyl derivative studied by Chopra et al. (2006) exhibits polymorphism driven by subtle changes in C–H···O and π···π interactions . In contrast, bromine’s larger atomic radius may favor denser packing (e.g., density = 1.40 g/cm³ in the chloro-bromo analogue) .

Electron Density Analysis :

- Experimental charge density studies reveal that the C(3)–O(1) carbonyl bond in fluorophenyl-substituted indol-4-ones has a Laplacian value of −6.3 eÅ⁻⁵ , distinct from estrone (−17.56 eÅ⁻⁵), indicating weaker conjugation in the indole system .

Physicochemical and Thermodynamic Properties

Notes:

- The absence of experimental data for the target compound highlights a research gap. Predictions for analogues suggest lower solubility in polar solvents due to halogenated aryl groups.

Biological Activity

2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS Number: 96757-24-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H19BrFNO, with a molecular weight of approximately 412.30 g/mol. The structure includes a tetrahydroindole core with bromine and fluorine substituents that may influence its biological activity.

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

- In vitro Studies : Research has shown that similar indole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported that compounds with indole structures could inhibit cell proliferation in human colon cancer (HCT116) cells with IC50 values ranging from 4.0 to 10.0 µM . Although specific data for the compound is limited, the structural similarities suggest potential anticancer activity.

- Mechanism of Action : Compounds within this class may induce apoptosis through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds have been evaluated for their ability to inhibit bacterial growth:

- High-throughput Screening : In a screening assay against Mycobacterium tuberculosis, certain indole derivatives showed promising inhibition rates with MIC values less than 10 µM . This indicates that this compound may also possess similar activity.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives often correlates with their structural modifications. For this compound:

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances lipophilicity and potentially increases potency |

| Fluorine (F) | Improves binding affinity to biological targets |

| Dimethyl groups | May contribute to increased steric hindrance affecting receptor binding |

Case Studies

- Anticancer Activity : A study conducted on various indole derivatives demonstrated that modifications at the 1-position significantly influenced cytotoxicity against cancer cell lines. Compounds bearing electron-withdrawing groups like bromine exhibited enhanced activity compared to those with electron-donating groups .

- Antimicrobial Efficacy : In a comparative analysis of various indole derivatives against Staphylococcus aureus, compounds similar in structure to this compound showed significant inhibition at concentrations as low as 5 µM .

Q & A

Q. What high-throughput screening (HTS) approaches are feasible for derivative libraries?

- Methodological Answer :

- Use combinatorial chemistry to generate 50–100 analogs with diversified substituents.

- Screen in 384-well plates with automated liquid handling; prioritize hits with Z’ >0.5 .

Methodological Notes

- Data Contradiction Analysis : Cross-reference crystallographic (e.g., Acta Crystallographica ) and biological data (e.g., kinase assays ) to reconcile conflicting results.

- Experimental Design : Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent, catalyst, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.